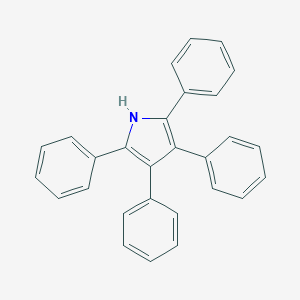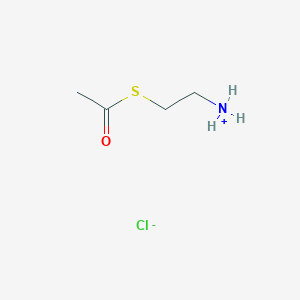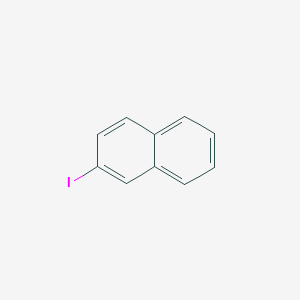![molecular formula C19H26N2O B183103 1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea CAS No. 495376-13-1](/img/structure/B183103.png)
1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea, commonly known as AAMU, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of adamantane, which is a bicyclic organic compound with a diamond-like structure. AAMU is a white crystalline powder that is soluble in organic solvents and has a melting point of 226-227°C. In
作用机制
The mechanism of action of AAMU is not fully understood. However, it has been suggested that AAMU inhibits the activity of enzymes that are involved in various cellular processes such as DNA replication, cell division, and protein synthesis. AAMU has also been shown to modulate the expression of genes that are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
AAMU has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. AAMU has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, AAMU has been shown to inhibit the activity of reverse transcriptase, an enzyme that is involved in the replication of retroviruses such as HIV-1.
实验室实验的优点和局限性
AAMU has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. AAMU also exhibits potent biological activities, making it a useful tool for studying various cellular processes. However, AAMU has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous-based assays. AAMU also has low bioavailability, which can limit its use in in vivo studies.
未来方向
There are several future directions for the research on AAMU. One potential direction is to explore the use of AAMU as a potential therapeutic agent for cancer, viral, and bacterial infections. Another direction is to study the mechanism of action of AAMU in more detail to better understand its biological effects. Additionally, the development of more potent and selective derivatives of AAMU could lead to the discovery of new therapeutic agents.
合成方法
AAMU can be synthesized by reacting 1-adamantyl isocyanate with 4-methylbenzylamine in anhydrous toluene. The reaction is carried out at a temperature of 60-70°C for 12-16 hours under nitrogen atmosphere. The resulting product is then purified by recrystallization from ethanol to obtain pure AAMU.
科学研究应用
AAMU has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. AAMU has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of viruses such as influenza A and HIV-1. Additionally, AAMU has been shown to have antibacterial and antifungal activities.
属性
CAS 编号 |
495376-13-1 |
|---|---|
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC 名称 |
1-(1-adamantyl)-3-[(4-methylphenyl)methyl]urea |
InChI |
InChI=1S/C19H26N2O/c1-13-2-4-14(5-3-13)12-20-18(22)21-19-9-15-6-16(10-19)8-17(7-15)11-19/h2-5,15-17H,6-12H2,1H3,(H2,20,21,22) |
InChI 键 |
VXYPRGSATSUCOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
规范 SMILES |
CC1=CC=C(C=C1)CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)

![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)







![1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B183045.png)